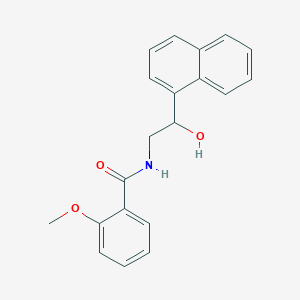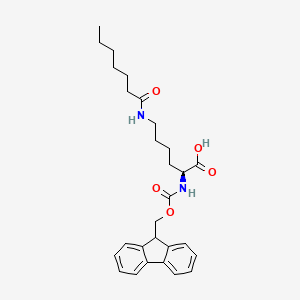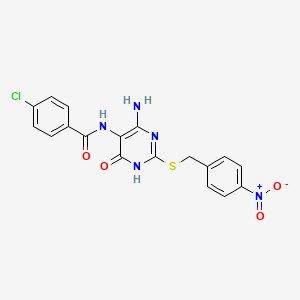![molecular formula C16H12N6O3S B2534467 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034321-64-5](/img/structure/B2534467.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound known for its potential applications in various fields including chemistry, biology, medicine, and industry. The structure of the compound consists of a pyridopyrimidine core, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group, each contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions starting with commercially available precursors. One common method includes the formation of the pyridopyrimidine core through a cyclization reaction of a suitable dicarbonyl compound with a corresponding diamine. This intermediate then undergoes a coupling reaction with an appropriately substituted benzo[c][1,2,5]thiadiazole derivative under controlled conditions to form the final product. Conditions such as temperature, solvents, and catalysts must be meticulously controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to optimize reaction conditions and improve efficiency. Key considerations include maintaining consistent reaction temperatures, optimizing reagent concentrations, and employing advanced purification techniques such as recrystallization or column chromatography to achieve high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation at the benzo[c][1,2,5]thiadiazole moiety under the influence of strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : The pyridopyrimidine core can be selectively reduced using mild reducing agents to form dihydro derivatives.
Common Reagents and Conditions
Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions, while hydrazine or lithium aluminum hydride serve as reducing agents. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly employed, and reaction conditions vary from room temperature to elevated temperatures, depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives with altered electronic properties.
Reduced dihydro derivatives with potential pharmacological activity.
Substituted analogs with diverse functional groups for further chemical exploration.
Scientific Research Applications
The compound finds applications in numerous scientific research areas due to its versatile reactivity and biological activity:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : The compound exhibits bioactivity against certain enzymes and receptors, making it a candidate for drug development.
Medicine: : Preliminary studies suggest potential therapeutic applications in treating cancer, infectious diseases, and inflammation.
Industry: : It can be used in the development of advanced materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects is primarily through interaction with specific molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to active sites and modulate the activity of these biological molecules. This interaction can lead to the inhibition of enzymatic activity or the activation of receptor signaling pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-6-carboxamide: : Similar structure with different substitution pattern.
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: : Variation in the alkyl chain length.
2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl benzo[c][1,2,5]thiadiazole-5-sulfonamide: : Substitution of the carboxamide group with a sulfonamide group.
Uniqueness
The unique combination of the pyridopyrimidine core and the benzo[c][1,2,5]thiadiazole moiety in N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide imparts distinct electronic and steric properties, making it particularly effective in certain chemical reactions and biological interactions.
There you have it! Quite the molecular marvel, isn’t it?
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3S/c23-14(9-3-4-11-12(8-9)21-26-20-11)18-6-7-22-15(24)10-2-1-5-17-13(10)19-16(22)25/h1-5,8H,6-7H2,(H,18,23)(H,17,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNSNGLTVBKNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC4=NSN=C4C=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)



![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)

![3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2534401.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)
![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)

